1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
CAS No.: 892748-38-8
Cat. No.: VC6677519
Molecular Formula: C15H12N6OS
Molecular Weight: 324.36
* For research use only. Not for human or veterinary use.
![1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine - 892748-38-8](/images/structure/VC6677519.png)
Specification
CAS No. | 892748-38-8 |
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Molecular Formula | C15H12N6OS |
Molecular Weight | 324.36 |
IUPAC Name | 3-(4-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Standard InChI | InChI=1S/C15H12N6OS/c1-9-4-6-10(7-5-9)21-13(16)12(18-20-21)15-17-14(19-22-15)11-3-2-8-23-11/h2-8H,16H2,1H3 |
Standard InChI Key | LDQRMNHPDUOODJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a 1,2,3-triazole ring substituted at the 4-position with a 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl group and at the 1-position with a 4-methylphenyl moiety. The triazole’s 5-amino group enhances hydrogen-bonding capabilities, while the oxadiazole and thiophene rings contribute to π-conjugation and electronic diversity. Notably, the positional isomerism of the methyl group on the phenyl ring (4- vs. 2-methyl) may influence steric and electronic interactions, though comparative data remain sparse.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₂N₆OS | |
Molecular Weight | 324.36 g/mol | |
IUPAC Name | 3-(4-Methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | (adapted) |
SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N |
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of triazole-oxadiazole hybrids typically involves sequential heterocycle formation. For the 2-methylphenyl analog, a three-step process is employed:
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Oxadiazole Formation: Cyclocondensation of thiophene-2-carbohydrazide with nitriles under acidic conditions yields the oxadiazole core .
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Triazole Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the triazole ring to the oxadiazole.
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Functionalization: Introduction of the 4-methylphenyl group via nucleophilic substitution or Suzuki coupling .
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency. For example, Schiff base intermediates analogous to this compound are synthesized in 2–3 minutes at 400 W, achieving yields >85% . Solvent choice (e.g., DMF) and catalytic HCl are critical for regioselectivity .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Oxadiazole | Thiophene-2-carbohydrazide, POCl₃, 110°C | 72% | |
Triazole | CuSO₄·5H₂O, sodium ascorbate, rt | 68% | |
Microwave | DMF, HCl, 400 W, 3 min | 88% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of analogous compounds reveal distinct signals:
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Thiophene protons: δ 7.12–7.45 ppm (multiplet, J = 3.5 Hz) .
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Oxadiazole NH: δ 13.76 ppm (singlet, exchangeable with D₂O) .
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Aromatic methyl: δ 2.35 ppm (singlet, 3H).
¹³C NMR confirms the oxadiazole C=N at δ 162–167 ppm and thiophene C-S at δ 126–132 ppm.
Infrared (IR) Spectroscopy
Key IR absorptions include:
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C=N/C=O: 1660–1680 cm⁻¹ (oxadiazole).
Biological Activities and Mechanisms
Enzyme Inhibition
The triazole’s amino group facilitates hydrogen bonding with enzyme active sites. Molecular docking studies suggest strong affinity (ΔG = -9.8 kcal/mol) for EGFR kinase, a target in non-small cell lung cancer.
Applications in Drug Discovery
Lead Optimization
Structural modularity enables derivatization:
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Mannich Bases: Morpholine derivatives enhance solubility (logP reduced from 3.1 to 2.4) .
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Schiff Bases: Aldehyde condensations improve bioavailability (Caco-2 permeability >5 × 10⁻⁶ cm/s) .
Materials Science
The π-conjugated system exhibits fluorescence (λₑₘ = 450 nm) with potential applications in organic LEDs.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
While the 2-methylphenyl analog shows moderate CYP3A4 inhibition (Ki = 18 µM), the 4-methyl derivative’s larger steric profile may reduce off-target interactions. Computational models predict a 30% increase in metabolic stability for the 4-methyl isomer.
Thiophene Substitution
Replacing thiophene with furan decreases cytotoxicity (IC₅₀ = 12.5 µM vs. 4.2 µM), underscoring sulfur’s role in DNA intercalation .
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